molecular formula C13H25N3O2 B7919256 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide

Cat. No.: B7919256
M. Wt: 255.36 g/mol
InChI Key: OOJCXGQNIIGTQH-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide is a structurally complex acetamide derivative featuring a piperidine ring functionalized with an (S)-2-amino-3-methyl-butyryl group and an acetamide side chain. The stereochemistry of the 2-amino-3-methyl-butyryl moiety ((S)-configuration) is critical, as enantiomeric differences can significantly alter pharmacological properties.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-4-6-11(16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJCXGQNIIGTQH-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is constructed via cyclization of 1,5-diaminopentane derivatives under acidic conditions (Scheme 1). A Mitsunobu reaction introduces the 2-ylmethyl side chain using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Scheme 1 : Piperidine ring formation

1,5-DiaminopentaneHClEtOH, refluxPiperidine-2-ylmethanolDEAD, PPh3MsCl, TEAPiperidine-2-ylmethyl mesylate\text{1,5-Diaminopentane} \xrightarrow[\text{HCl}]{\text{EtOH, reflux}} \text{Piperidine-2-ylmethanol} \xrightarrow[\text{DEAD, PPh}_3]{\text{MsCl, TEA}} \text{Piperidine-2-ylmethyl mesylate}

Amide Bond Formation

The (S)-2-amino-3-methyl-butyryl moiety is introduced via carbodiimide-mediated coupling. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) achieve 85–92% yields in dichloromethane at 0–5°C.

Critical parameters :

  • Temperature control (<10°C) to prevent epimerization

  • Use of N-methylmorpholine (NMM) as a base

  • Reaction time: 12–16 hours

N-Acetylation

The final acetylation employs acetic anhydride in tetrahydrofuran (THF), with 4-dimethylaminopyridine (DMAP) as a catalyst. Excess anhydride is quenched with aqueous sodium bicarbonate.

Optimization Strategies

Stereochemical Control

  • Chiral auxiliaries : (S)-Proline-derived catalysts improve enantiomeric excess (ee) to >98%.

  • Low-temperature coupling : Reactions performed at −20°C reduce racemization risks.

Industrial-Scale Adaptations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Catalyst Loading5 mol%2 mol%
PurificationColumn chromatographyCrystallization
Yield72–78%82–85%

Continuous flow reactors enhance mixing efficiency and reduce reaction times by 40% compared to batch processes.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH3_3)2_2), δ 3.78 (m, 1H, piperidine H-2), δ 4.25 (q, 2H, CH2_2NH).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min.

Purity Assessment

ImpuritySourceRemoval Method
DiastereomersIncomplete couplingChiral resolution
Unreacted amineStep 2 quenchingAcid-base extraction
Solvent residuesDrying inefficiencyAzeotropic distillation

Comparative Analysis with Structural Analogues

The 2-ylmethyl positional isomer exhibits distinct synthetic challenges compared to 3-ylmethyl and 4-ylmethyl derivatives:

Parameter2-ylmethyl4-ylmethyl
Ring strainModerateLow
Coupling efficiency78%85%
CrystallinityAmorphousCrystalline
StabilitySensitive to oxidationAir-stable

The steric hindrance at the 2-position reduces coupling yields by 7–10% compared to 4-substituted analogues.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo mild oxidation reactions, targeting the piperidine ring or the amino acid residue.

  • Reduction: Reduction of amide to amine, or hydrogenation of specific double bonds.

  • Substitution: Electrophilic or nucleophilic substitutions at various positions on the piperidine ring or amino group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, or other mild oxidants.

  • Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

  • Substitution: Use of halides, acids, or bases under controlled pH conditions.

Major Products Formed:

  • Hydroxylated derivatives.

  • Reduced amines.

  • Various substituted derivatives depending on the position of substitution.

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide has shown promise in modulating neurotransmitter systems, particularly in the treatment of neurological disorders. Its structure suggests potential interactions with receptors involved in mood regulation and cognitive functions.
  • Pain Management :
    • Preliminary studies indicate that this compound may possess analgesic properties. Research into its efficacy in pain models could lead to new non-opioid pain management therapies.
  • Antidepressant Activity :
    • The compound's piperidine structure is similar to known antidepressants, suggesting it may influence serotonin and norepinephrine levels. Investigations into its antidepressant-like effects could provide insights into novel treatment options for depression.

Biochemical Research

  • Enzyme Inhibition Studies :
    • This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. This could have implications for metabolic disorders and obesity treatment.
  • Cell Signaling Pathways :
    • Research has explored how this compound affects cell signaling pathways, particularly those involved in apoptosis and cell survival. Understanding these mechanisms may lead to advancements in cancer therapies.

Case Studies and Experimental Findings

Study FocusFindingsReference
Neuropharmacological EffectsDemonstrated modulation of neurotransmitter release in vitro
Analgesic PropertiesReduced pain response in animal models
Antidepressant-Like EffectsIncreased serotonin levels observed in behavioral tests

Potential Therapeutic Uses

Given its diverse applications, this compound could be developed for several therapeutic areas:

  • Neurological Disorders : As a potential treatment for conditions like anxiety and depression.
  • Chronic Pain Management : Offering an alternative to traditional opioid therapies.
  • Metabolic Disorders : Targeting pathways involved in obesity and diabetes management.

Mechanism of Action

Comparison with Other Compounds:

  • Compared to similar amide-containing compounds, it features a distinctive combination of a piperidine ring and an amino acid residue.

  • Its specific stereochemistry (S)-configuration adds to its uniqueness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

Compound Name Core Structure Modifications Synthesis & Yield (if available) Biological Activity (if available) Source
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester Piperidin-4-yl group; tert-butyl carbamate replaces acetamide Not specified Discontinued (stability/toxicity concerns?)
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide Cyclopropyl substituent; 2-amino-ethyl group on piperidine Not specified Discontinued
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethylpiperidine; hydroxyimino group replaces amino-butyryl 68–72% yield via PdCu/CALB catalysis Not reported
N-Aryl-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Piperidine-sulfonamide hybrid; aryl/aralkyl substituents Multi-step synthesis (NaH/DMF-mediated) AChE/BChE and LOX inhibition
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Isopropyl and methyl-piperidine groups; free amino group Not specified Not reported

Structural and Functional Analysis

Backbone Modifications: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogs like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which features a hydroxyimino group. The hydroxyimino moiety may confer different redox properties or hydrogen-bonding capabilities compared to the amino-butyryl group . N-Aryl-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives () incorporate sulfonamide and aryl groups, which are known to enhance enzyme inhibitory activity (e.g., against AChE/BChE). The absence of a sulfonamide in the target compound suggests divergent pharmacological targets .

Stereochemical Considerations :

  • The (S)-configuration in the target compound contrasts with racemic mixtures or (R)-enantiomers (e.g., N-[(1S)-1-(4-(1-Chloro-3-methyl-butyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide in ). Enantiomeric purity often impacts receptor binding affinity and metabolic stability .

Synthetic Accessibility: The hydroxyimino derivative () was synthesized with 68–72% yield using a chemo-enzymatic method, suggesting efficient catalytic approaches for similar acetamides.

Biological Activity Trends: Piperidine-sulfonamide hybrids () exhibited promising AChE/BChE inhibition, likely due to sulfonamide’s electron-withdrawing effects enhancing interactions with enzyme active sites. The target compound’s amino-butyryl group may instead favor interactions with proteases or kinases .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide, a compound derived from piperidine, has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and antimicrobial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H35N3OC_{18}H_{35}N_3O. The compound features a piperidine ring, which is known for its diverse biological activities, combined with an acetamide functional group that may enhance its pharmacological properties .

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit beta-secretase enzymes, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition can potentially reduce the deposition of amyloid-beta plaques, a hallmark of the disease .
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The following table summarizes key findings on antimicrobial potency:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus25 µg/mL
N-[1-(4-Methoxyphenyl)piperidin-2-ylmethyl]-acetamideEscherichia coli50 µg/mL
N-[1-(Benzyl)piperidin-2-ylmethyl]-acetamideStreptococcus pneumoniae30 µg/mL

These results indicate that certain derivatives possess antimicrobial activities comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents.

Neuroprotective Effects

In addition to antimicrobial properties, compounds in this class have been studied for neuroprotective effects. For instance, they may enhance cognitive function and reduce neuroinflammation in models of Alzheimer's disease. A study demonstrated that related piperidine derivatives could improve memory retention in rodent models by modulating neurotransmitter levels .

Case Studies

Case Study 1: Alzheimer’s Disease Research
A clinical trial investigated the effects of a piperidine-based compound on patients with mild cognitive impairment. The study found that treatment led to significant improvements in cognitive scores compared to placebo groups, highlighting the potential role of such compounds in managing neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antibacterial activity of various acetamide derivatives against common pathogens. One derivative showed a reduction in biofilm formation by over 80% compared to control treatments, indicating strong antibiofilm properties which are crucial for treating chronic infections .

Q & A

Q. What synthetic routes are commonly employed to prepare N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-acetamide, and how is its structural integrity validated?

The compound is synthesized via multi-step organic reactions, typically involving peptide coupling between the piperidine backbone and the (S)-2-amino-3-methyl-butyryl moiety. Key steps include protecting-group chemistry (e.g., tert-butoxycarbonyl, Boc) for amine functionality and activation of carboxylic acids using reagents like HATU or EDCI. Enantiomeric purity is confirmed via chiral derivatization with (S)-(-)-1-phenylethylamine followed by HPLC or NMR analysis . Final characterization employs tandem techniques:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify stereochemistry and regioselectivity.
  • Polarimetry to assess optical activity of the (S)-configured amino acid residue.

Q. Which analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) to quantify impurities ≥0.1% .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability.
  • Chiral Chromatography using amylose- or cellulose-based columns to monitor enantiomeric drift during storage.
  • Dynamic Light Scattering (DLS) for detecting aggregation in solution.
    Storage protocols recommend desiccated conditions (≤ -20°C) in inert atmospheres to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How does the stereochemical configuration of the (S)-2-amino-3-methyl-butyryl moiety influence biological activity, and what experimental strategies can elucidate this relationship?

The (S)-configuration is critical for target engagement, as demonstrated in analogous piperidine-acetamide derivatives. Methodologies include:

  • X-ray Crystallography of ligand-target complexes (e.g., enzymes like butyrylcholinesterase) to map stereospecific binding pockets .
  • Molecular Dynamics (MD) Simulations to compare binding free energies of (S) vs. (R) enantiomers.
  • In Vitro Functional Assays (e.g., IC₅₀ determination) using enantiomerically pure samples synthesized via asymmetric catalysis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s pharmacokinetic properties?

Discrepancies often arise from oversimplified solvation models in silico. Solutions include:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling incorporating tissue-specific partition coefficients.
  • Microsomal Stability Assays (human/rat liver microsomes) to validate metabolic half-life predictions.
  • Caco-2 Permeability Studies to reconcile discrepancies in predicted vs. observed intestinal absorption.

Q. How can researchers design experiments to investigate the compound’s interactions with off-target proteins, and what tools are available for data interpretation?

  • Proteome-Wide Affinity Profiling using chemical proteomics (e.g., activity-based protein profiling, ABPP).
  • Surface Plasmon Resonance (SPR) for kinetic analysis of off-target binding.
  • Cryo-Electron Microscopy (Cryo-EM) to visualize low-affinity interactions at near-atomic resolution.
    Data interpretation tools:
    • STRING Database for protein interaction network mapping.
    • Pathway Enrichment Analysis (e.g., KEGG, Reactome) to identify affected biological pathways.

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the compound’s solubility profile in aqueous vs. organic solvents?

  • Standardized Solubility Protocols : Use the “shake-flask” method with UV-Vis quantification under controlled pH and ionic strength.
  • Small-Angle X-ray Scattering (SAXS) to detect micelle formation in aqueous buffers.
  • Comparative Studies : Replicate published protocols with identical solvents (e.g., DMSO lot variations can alter solubility).

Q. What experimental evidence supports or refutes the hypothesized mechanism of action involving allosteric modulation of G-protein-coupled receptors (GPCRs)?

  • BRET (Bioluminescence Resonance Energy Transfer) assays to detect ligand-induced conformational changes in GPCRs.
  • NMR Titration Experiments using ¹⁵N-labeled receptors to identify allosteric binding sites.
  • Mutagenesis Studies : Replace residues in predicted allosteric pockets (e.g., transmembrane helix 7) and assess functional responses.

Methodological Resources

  • Structural Data : PDB entries for analogous complexes (e.g., butyrylcholinesterase-inhibitor structures) .
  • Synthetic Protocols : PhD thesis on palladium-catalyzed reductive cyclization for piperidine derivatives .
  • Analytical Standards : NIST Chemistry WebBook for reference spectra (e.g., IR, MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.